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Compound Name:
carboxylate

Cat. No.: B046262

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxotetrahydrofuran-3-carboxylate is a valuable and versatile heterocyclic building
block in organic synthesis, primarily utilized as a key intermediate in the development of a
diverse range of biologically active molecules. Its unique structure, featuring a reactive ketone
and an ester functional group within a tetrahydrofuran ring, allows for a variety of chemical
transformations, making it an attractive starting material for the synthesis of complex
pharmaceutical agents. This document provides detailed application notes and experimental
protocols for its use in the synthesis of novel therapeutics.

Application in the Synthesis of Fused-Pyrimidine
Derivatives as GPR119 Agonists

Methyl 4-oxotetrahydrofuran-3-carboxylate serves as a crucial precursor for the synthesis of
fused-pyrimidine derivatives, which have been identified as a series of novel agonists for G
protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type
2 diabetes and obesity. The tetrahydrofuran moiety is incorporated into the final fused-ring
system, influencing the molecule's three-dimensional structure and its interaction with the
receptor.
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Application in the Development of Cyclin-Dependent
Kinase (CDK2) Inhibitors

In the pursuit of novel cancer therapeutics, Methyl 4-oxotetrahydrofuran-3-carboxylate has
been employed as a starting material for the synthesis of potent and selective cyclin-dependent
kinase 2 (CDK2) inhibitors.[1] CDK2 is a key regulator of the cell cycle, and its inhibition is a
validated strategy in oncology. The tetrahydrofuranone core of the starting material is
elaborated through a series of reactions to construct the complex heterocyclic systems required
for effective CDK2 inhibition.

Experimental Protocol: Synthesis of a Key Intermediate
for CDK2 Inhibitors[1]

This protocol details the initial step in the synthesis of a CDK2 inhibitor, involving the reaction of
Methyl 4-oxotetrahydrofuran-3-carboxylate with a hydrazine derivative.

Reaction Scheme:

Ethanol, -30 °C to RT

Click to download full resolution via product page
Caption: Synthesis of a key fused-ring intermediate for CDK2 inhibitors.

Materials:
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Molar Mass ( g/mol

Reagent ) Amount (mmol) Volume/Mass
Methyl 4-
oxotetrahydrofuran-3- 144.13 34.69 59
carboxylate
Ethanol 46.07 20 mL
1 N HCI (aqueous) 36.46 As needed
10% Methanol in

As needed

Dichloromethane

Procedure:

e A solution of Methyl 4-oxotetrahydrofuran-3-carboxylate (5 g, 34.69 mmol) in ethanol (20

mL) is cooled to -30 °C.

e The hydrazine derivative is added to the solution.

e The reaction mixture is stirred at -30 °C for 30 minutes.

e The mixture is then allowed to warm to room temperature and stirred for 16 hours.

e The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

e Upon completion, the reaction mixture is acidified with 1 N aqueous HCI.

e The solvents are evaporated under vacuum.

e The resulting solid is triturated with 10% methanol in dichloromethane and decanted to yield

the product.

Application in the Synthesis of Sulfonamide
Derivatives as AMPA Receptor Modulators
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Methyl 4-oxotetrahydrofuran-3-carboxylate is a key building block in the synthesis of novel
sulfonamide derivatives that act as positive allosteric modulators of the a-amino-3-hydroxy-5-
methyl-4-isoxazolepropionic acid (AMPA) receptor. These compounds have potential
therapeutic applications in the treatment of neurological and psychiatric disorders, including
depression and Alzheimer's disease. The tetrahydrofuran ring is a central feature of the final
molecule, contributing to its overall shape and binding affinity to the AMPA receptor.

Experimental Protocol: Synthesis of a Dihydrofuran
Intermediate

This protocol describes the condensation reaction between Methyl 4-oxotetrahydrofuran-3-
carboxylate and benzylamine to form a key dihydrofuran intermediate.

Reaction Scheme:

Toluene, 100 °C

Click to download full resolution via product page
Caption: Synthesis of a dihydrofuran intermediate for AMPA receptor modulators.

Materials and Reaction Parameters:
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Molar Mass Temperatur  Reaction
Reagent Amount (g) Solvent .
(g/mol) e (°C) Time (h)
Methyl 4-
oxotetrahydro
144.13 3.00 Toluene 100 2
furan-3-
carboxylate
Benzylamine 107.15 2.68 Toluene 100 2
Procedure:

e To a solution of Methyl 4-oxotetrahydrofuran-3-carboxylate (3.00 g) in toluene (120 mL),
benzylamine (2.68 g) is added.

e The mixture is stirred at 100 °C for 2 hours.
e The reaction mixture is then cooled to room temperature.
o The mixture is poured into water and extracted with ethyl acetate.

e The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced

pressure.

e The residue is purified by silica gel column chromatography to yield the desired product.

Application in the Synthesis of Fused Imidazole
Derivatives as IL-17 Modulators

Methyl 4-oxotetrahydrofuran-3-carboxylate is also utilized in the synthesis of fused
imidazole derivatives that act as modulators of Interleukin-17 (IL-17). IL-17 is a pro-
inflammatory cytokine implicated in various autoimmune and inflammatory diseases. The
tetrahydrofuran core of the starting material is transformed into a key intermediate for the
construction of these complex heterocyclic modulators.
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Experimental Protocol: Synthesis of a Dihydrofuran
Intermediate for IL-17 Modulators

This protocol outlines the formation of a dihydrofuran intermediate through the reaction of
Methyl 4-oxotetrahydrofuran-3-carboxylate with a diamine, which is a crucial step in the
synthesis of IL-17 modulators.

Reaction Scheme:

DCM, DIPEA, -78 °C

Click to download full resolution via product page
Caption: Synthesis of a key intermediate for IL-17 modulators.

Materials and Reaction Parameters:
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Molar Mass Amount Temperatur
Reagent Solvent Base
(g/mol) (mmol) e (°C)

Methyl 4-
oxotetrahydro

144.13 13.18 DCM DIPEA -78
furan-3-

carboxylate

Diamine
o DCM - -78
Derivative

N, N-
Diisopropylet

p. o 129.24 15.8 DCM - -78
hylamine

(DIPEA)

Procedure:

A solution of Methyl 4-oxotetrahydrofuran-3-carboxylate (2.0 g, 13.18 mmol) is dissolved
in dichloromethane (DCM, 28 mL) and cooled to -78°C under a nitrogen atmosphere.

e N,N-Diisopropylethylamine (DIPEA, 15.8 mmol) is added to the solution.
e The diamine derivative is then added to the reaction mixture.
e The reaction is stirred under a nitrogen atmosphere at -78°C.

e Further elaboration of this intermediate leads to the final fused imidazole IL-17 modulators.

Synthesis of Methyl 4-oxotetrahydrofuran-3-
carboxylate

The starting material itself can be synthesized through various routes. A common method
involves the reaction of methyl glycolate with methyl acrylate.

Experimental Protocol: Synthesis of Methyl 4-
oxotetrahydrofuran-3-carboxylate
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Reaction Scheme:

1. NaH, Ether Intermediate_solid

2.DMSO, 0 °C to RT

Click to download full resolution via product page

Caption: Two-step synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate.

Materials and Yield:

Reactant/Reag Molar Mass ( Amount .
Volumel/Mass Yield (%)
ent g/mol ) (mmol)
Methyl glycolate 90.08 50 45¢g -
Sodium hydride 24.00 55 229 -
Methyl acrylate 86.09 55 5.2¢ 24
Procedure:

o Methyl glycolate (4.5 g, 50 mmol) is added slowly to a stirred slurry of sodium hydride (2.2 g,
55 mmol) in anhydrous ether (40 mL) at room temperature.

e The reaction mixture is stirred for 14 hours at room temperature and then concentrated
under vacuum.

e A solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added to the resulting
solid at 0 °C, and the mixture is stirred for 15 minutes.
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» The cooling bath is removed, and stirring is continued for an additional 45 minutes.
e The reaction mixture is poured into 5% H2S04 (60 mL) and extracted with ether (150 mL).

e The organic layer is dried, concentrated, and purified by column chromatography to yield the
final product (1.7 g, 24% yield).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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